1,3-Bis(trimethylsilyl)-2-fluorobenzene CAS number 75186-43-5
1,3-Bis(trimethylsilyl)-2-fluorobenzene CAS number 75186-43-5
An In-Depth Technical Guide to 1,3-Bis(trimethylsilyl)-2-fluorobenzene
Topic: 1,3-Bis(trimethylsilyl)-2-fluorobenzene CAS Number: 75186-43-5 Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,3-Bis(trimethylsilyl)-2-fluorobenzene is a specialized organosilicon compound engineered as a stable and versatile precursor for the in-situ generation of 2-fluorobenzyne. This highly reactive aryne intermediate serves as a powerful building block in organic synthesis, enabling the construction of complex, fluorine-containing scaffolds. For researchers in drug discovery and materials science, this reagent offers a gateway to novel molecular architectures, leveraging the unique physicochemical properties imparted by the fluorine atom to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of its synthesis, core reactivity, synthetic applications, and safe handling, grounded in established chemical principles and field-proven insights.
Physicochemical Properties & Spectroscopic Profile
While detailed experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. A comprehensive characterization is crucial for its use in exacting synthetic applications.
Compound Data
| Property | Value |
| CAS Number | 75186-43-5 |
| Molecular Formula | C₁₂H₂₁FSi₂ |
| Molecular Weight | 240.47 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Not reported; estimated to be in the range of 220-240 °C |
| Density | Not reported; estimated to be ~0.9-1.0 g/mL |
Expected Spectroscopic Signatures
For unambiguous identification, the following spectroscopic characteristics are anticipated:
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¹H NMR: Two key signals are expected: a multiplet in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three protons on the benzene ring, and a sharp singlet in the upfield region (approx. 0.2-0.4 ppm) with a large integration value (18H) corresponding to the two equivalent trimethylsilyl (TMS) groups.
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¹³C NMR: The spectrum should display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine and silyl substituents, and a strong signal for the methyl carbons of the TMS groups near 0 ppm.
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing definitive evidence of the fluorine atom's environment.
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²⁹Si NMR: This technique can confirm the presence of the silicon atoms, typically showing a single resonance for the two equivalent TMS groups.[1]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 240. Key fragmentation patterns would likely involve the loss of a methyl group (M-15) and a trimethylsilyl group (M-73).[2]
-
Infrared (IR) Spectroscopy: Characteristic absorbances would include C-H stretching for the aromatic ring and methyl groups (~2900-3100 cm⁻¹), strong Si-C vibrations (~1250 and ~840 cm⁻¹), and a C-F stretching band (~1200-1300 cm⁻¹).[3]
Synthesis: A Mechanistic Approach
While a definitive, peer-reviewed synthesis for 1,3-bis(trimethylsilyl)-2-fluorobenzene is not prominently documented, its structure strongly suggests a synthesis rooted in the principles of Directed ortho-Metalation (DoM) . This strategy is the most logical and powerful method for achieving the required 1,2,3-substitution pattern.[4]
The causality for this choice rests on the unique ability of the fluorine atom to act as a potent ortho-directing group. Despite its high electronegativity, the fluorine atom's lone pairs can coordinate with lithium-based strong bases, facilitating the deprotonation of the adjacent C-H bonds.[5][6]
Proposed Synthetic Workflow via Directed ortho-Metalation
This protocol describes a plausible and mechanistically sound pathway starting from commercially available fluorobenzene.
Caption: Directed ortho-Metalation (DoM) synthetic strategy.
Experimental Protocol (Hypothetical):
-
Setup: A flame-dried, multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen or argon.
-
Initial Reaction: Anhydrous tetrahydrofuran (THF) and fluorobenzene (1.0 eq) are added to the flask and cooled to -78 °C using a dry ice/acetone bath.
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First Lithiation: A solution of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.1 eq) in hexanes is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 1-2 hours. The choice of base is critical; s-BuLi is often more effective for less acidic protons.[4]
-
First Silylation: Chlorotrimethylsilane (TMSCl, 1.2 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
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Workup & Isolation: The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, 2-(trimethylsilyl)fluorobenzene, is purified by distillation or chromatography.
-
Second Silylation: The purified 2-(trimethylsilyl)fluorobenzene (1.0 eq) is redissolved in anhydrous THF and subjected to a second round of directed metalation as described in steps 2-5. For this second deprotonation, a stronger or more sterically hindered base like s-BuLi or t-butyllithium (t-BuLi) may be required to achieve high regioselectivity at the C6 position.
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Final Purification: The final product, 1,3-bis(trimethylsilyl)-2-fluorobenzene, is purified by vacuum distillation or silica gel chromatography to yield the desired high-purity material.
Core Reactivity: The Gateway to 2-Fluorobenzyne
The primary utility of 1,3-bis(trimethylsilyl)-2-fluorobenzene is its function as a clean and efficient precursor to 2-fluorobenzyne under mild, neutral conditions. This transformation avoids the harsh bases or high temperatures required by classical aryne generation methods.
Mechanism of Fluoride-Induced Aryne Generation
The process is a fluoride-catalyzed 1,2-elimination. The causality is as follows: the high affinity of silicon for fluorine drives the initial step. The fluoride anion (from a source like cesium fluoride or tetrabutylammonium fluoride) attacks one of the electrophilic silicon atoms, forming a pentacoordinate silicate intermediate. This species is highly unstable and collapses, expelling the fluorobenzene ring as an anion. The resulting carbanion at the C1 position immediately eliminates the fluorine atom at the C2 position, generating the strained triple bond of 2-fluorobenzyne.[7]
Caption: Mechanism of 2-fluorobenzyne generation.
Experimental Protocol: In-situ Generation and Diels-Alder Trapping
This protocol provides a self-validating system: if the benzyne is successfully generated, it will be trapped by the diene (furan), yielding a characteristic cycloadduct that can be easily identified.
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Reagent Preparation: To a solution of 1,3-bis(trimethylsilyl)-2-fluorobenzene (1.0 eq) and furan (3.0-5.0 eq, acting as both reactant and solvent) in acetonitrile (MeCN) or THF, add a fluoride source. Anhydrous cesium fluoride (CsF, 2.0 eq) is a common and effective choice.
-
Reaction Execution: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by observing the consumption of the starting material.
-
Quenching and Workup: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of celite to remove the inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product, the Diels-Alder adduct, can be purified by silica gel column chromatography.[8]
Synthetic Applications in Drug Discovery & Materials Science
The true value of this precursor lies in the synthetic versatility of the 2-fluorobenzyne it generates. This intermediate can participate in a wide array of transformations to rapidly build molecular complexity.
Caption: Synthetic pathways enabled by 2-fluorobenzyne.
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[4+2] Cycloaddition Reactions: As a potent dienophile, 2-fluorobenzyne readily reacts with dienes like furan, cyclopentadiene, and anthracenes to form fluorinated bicyclic and polycyclic aromatic systems. These rigid scaffolds are of significant interest in medicinal chemistry.[8]
-
Nucleophilic Additions: A wide range of nucleophiles (amines, thiols, alcohols, stabilized carbanions) can add to one of the sp-hybridized carbons of the aryne. This provides a direct route to ortho-difunctionalized fluorobenzenes, which are challenging to synthesize via traditional electrophilic aromatic substitution.
-
Transition-Metal-Catalyzed Reactions: 2-Fluorobenzyne can be intercepted in palladium-catalyzed multicomponent coupling reactions, allowing for the one-pot formation of several C-C or C-heteroatom bonds to build highly substituted aromatic cores.[9][10]
The Strategic Value of the Fluorine Substituent
The decision to use a fluorinated benzyne precursor is a strategic one in modern drug design. The incorporation of fluorine into a lead compound can profoundly and beneficially alter its pharmacological properties.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Modulation of Acidity/Basicity (pKa): As a strongly electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or basic nitrogen atoms. This fine-tuning of a molecule's ionization state is critical for optimizing solubility, cell permeability, and target binding.
-
Enhanced Target Binding: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions, hydrogen bonds (as an acceptor), and orthogonal multipolar interactions with amide groups, leading to increased binding affinity and potency.
-
Lipophilicity and Permeability: The strategic placement of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Safety and Handling
As a specialty chemical, a specific Safety Data Sheet (SDS) for 1,3-bis(trimethylsilyl)-2-fluorobenzene may not be readily available. Therefore, handling should be based on a conservative assessment of its structural components: an aromatic fluoride and organosilane moieties.
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. This prevents degradation from atmospheric moisture, which can hydrolyze the trimethylsilyl groups.
-
Hazards:
-
Flammability: The compound is an organic liquid and should be considered flammable. Keep away from heat, sparks, and open flames.[11]
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially harmful chemical. Avoid inhalation of vapors and contact with skin and eyes.
-
Reactivity: Organosilanes can react with strong acids and bases. Upon decomposition or in the presence of water with certain reagents, there is a potential for the release of fluoride ions or hydrogen fluoride (HF). Users must be aware of the severe hazards associated with HF.[12]
-
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for chemical waste.
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